molecular formula C11H21NO2 B1485915 1-[(4-Methoxypiperidin-1-yl)methyl]cyclobutan-1-ol CAS No. 2164114-51-4

1-[(4-Methoxypiperidin-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1485915
CAS No.: 2164114-51-4
M. Wt: 199.29 g/mol
InChI Key: CNXNRGFEHRQAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxypiperidin-1-yl)methyl]cyclobutan-1-ol is a cyclobutanol derivative characterized by a hydroxyl-substituted cyclobutane ring linked via a methylene group to a 4-methoxypiperidine moiety.

Properties

IUPAC Name

1-[(4-methoxypiperidin-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-14-10-3-7-12(8-4-10)9-11(13)5-2-6-11/h10,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXNRGFEHRQAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Methoxypiperidin-1-yl)methyl]cyclobutan-1-ol, with the CAS number 2164114-51-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Molecular Properties

The molecular formula of 1-[(4-Methoxypiperidin-1-yl)methyl]cyclobutan-1-ol is C11H21NO2C_{11}H_{21}NO_2, with a molecular weight of 199.29 g/mol. Its structure features a cyclobutane moiety linked to a piperidine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
CAS Number2164114-51-4

Research indicates that compounds similar to 1-[(4-Methoxypiperidin-1-yl)methyl]cyclobutan-1-ol may exhibit activity as inhibitors of calcium-dependent protein kinases (CDPKs). These kinases are pivotal in various cellular processes, including signal transduction pathways involved in cell growth and differentiation . The modulation of such pathways suggests potential applications in treating diseases characterized by dysregulated cellular signaling.

Pharmacological Studies

Several studies have investigated the pharmacological effects of related compounds:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting tumor growth through apoptosis induction in cancer cell lines. For instance, studies on piperidine derivatives indicate their ability to interfere with cancer cell proliferation and survival mechanisms .
  • Neurological Effects : Given the piperidine structure, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to mood disorders and neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary investigations suggest that compounds related to this class may possess antimicrobial properties, making them candidates for further exploration in the development of new antibiotics .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of a series of piperidine derivatives, including those structurally related to 1-[(4-Methoxypiperidin-1-yl)methyl]cyclobutan-1-ol. The study demonstrated significant inhibition of cell proliferation in breast cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents highlighted the potential of piperidine-based compounds in protecting neuronal cells from oxidative stress-induced damage. The findings indicated that these compounds could enhance neuronal survival and function, presenting a therapeutic avenue for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Purity Reference
1-[amino-(4-fluorophenyl)methyl]cyclobutan-1-ol C₁₁H₁₃FNO 195.23 4-Fluorophenylaminomethyl 1402152-75-3 100%
1-[(methylamino)methyl]cyclobutan-1-ol C₆H₁₃NO 115.18 Methylaminomethyl 1461706-88-6 N/A
1-[(Cycloheptylamino)methyl]cyclobutan-1-ol C₁₂H₂₃NO 197.32 Cycloheptylaminomethyl 1600272-52-3 ≥95%
1-[(oxiran-2-yl)methyl]cyclobutan-1-ol C₇H₁₂O₂ 128.17 Epoxide (oxiran)-methyl 1847452-86-1 N/A
1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-ol C₉H₁₈N₂O 170.25 Aminomethyl-cyclobutyl EN300-384463 95%

Key Observations :

  • Steric Effects: The cycloheptylamino group () introduces significant steric bulk, likely reducing reactivity in nucleophilic reactions compared to smaller substituents like methylamino ().
  • Reactivity : The epoxide-containing compound () may exhibit higher reactivity due to the strained oxirane ring, enabling ring-opening reactions.

Trends :

  • Bulky or electron-deficient substituents (e.g., spiro rings) correlate with moderate yields (70%), while simpler groups (e.g., dimethylcyclopropene) achieve higher yields (88%) .
  • Low yields (43%) for 2-methylcyclopropene derivatives () may reflect steric hindrance during synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[(4-Methoxypiperidin-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(4-Methoxypiperidin-1-yl)methyl]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.